3-(((3-(4-Ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzaldehyde
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Description
The compound belongs to a class of complex organic molecules often involved in heterocyclic chemistry. These molecules are characterized by their incorporation of multiple functional groups and heteroatoms within cyclic structures, enabling diverse chemical properties and reactivities.
Synthesis Analysis
The synthesis of similar compounds typically involves multistep reactions, including condensations, cyclocondensations, and functional group transformations. For example, the synthesis of "Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" was achieved through the reaction of 4-hydroxy-3-methoxybenzaldehyde, thiourea, and methyl 3-oxobutanoate in ethanol under reflux, showcasing a typical heterocyclic synthesis pathway involving condensation and cyclization steps (Shang & Ha, 2007).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction and density functional theory (DFT) calculations, reveal details about the geometric parameters, bond lengths, angles, and conformations of similar molecules. For instance, "Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate" was characterized by single-crystal X-ray diffraction, illustrating the molecular geometry and confirming the presence of disorder within a methoxycarbonyl group (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. Reactions such as condensation with aldehydes, formamide, and acetic anhydride, as well as interactions with reagents like hydrazine hydrate, demonstrate the versatility of these molecules in forming new chemical bonds and structures (Kostenko et al., 2008).
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Novel Compounds : Research has shown the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing the chemical versatility of the core structure similar to 3-(((3-(4-Ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzaldehyde (Bakhite, Al‐Sehemi, & Yamada, 2005).
Formation of Tricyclic Compounds : Studies have demonstrated the formation of tricyclic 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, illustrating the potential for creating complex structures for various applications (Kostenko et al., 2007).
Biological and Pharmacological Potential
Antimicrobial Activities : Certain synthesized derivatives related to this compound have been reported to exhibit good antimicrobial activities, comparable to known antibiotics like streptomycin and fusidic acid (Sabry, Flefel, Al-Omar, & Amr, 2013).
Antitumor Activity : Research into thieno[3,2-d]pyrimidine derivatives has highlighted their potential as anticancer agents, showing potent activity against human cancer cell lines (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
3-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanylmethyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S2/c1-3-17-6-8-18(9-7-17)14-30-26(32)24-23(21-5-4-12-28-25(21)35-24)29-27(30)34-16-20-13-19(15-31)10-11-22(20)33-2/h4-13,15H,3,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZGIWUMOOPJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=C(C=CC(=C5)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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